molecular formula C7H6O4S2 B1601797 Benzo[1,3]dithiole 1,1,3,3-tetraoxide CAS No. 112520-09-9

Benzo[1,3]dithiole 1,1,3,3-tetraoxide

Cat. No.: B1601797
CAS No.: 112520-09-9
M. Wt: 218.3 g/mol
InChI Key: RMLMPZCKCXISTB-UHFFFAOYSA-N
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Description

Benzo[1,3]dithiole 1,1,3,3-tetraoxide is a heterocyclic compound characterized by its unique structure, which includes a benzene ring fused with a 1,3-dithiole ring and four oxygen atoms

Mechanism of Action

Target of Action

Benzo[1,3]dithiole 1,1,3,3-tetraoxide is a unique heteroaromatic compound It’s known that the compound has fascinating electronic properties , which suggests it may interact with a variety of molecular targets.

Mode of Action

Its unique electronic properties suggest that it may interact with its targets in a way that alters their electronic configuration . More research is needed to fully understand the compound’s mode of action.

Biochemical Pathways

The compound’s unique electronic properties suggest that it may influence a variety of biochemical processes .

Result of Action

Given its unique electronic properties , it’s plausible that the compound could have a variety of effects at the molecular and cellular level.

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dithiole 1,1,3,3-tetraoxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields higher oxidation state derivatives, while substitution reactions can introduce various functional groups into the molecule .

Properties

IUPAC Name

1λ6,3λ6-benzodithiole 1,1,3,3-tetraoxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4S2/c8-12(9)5-13(10,11)7-4-2-1-3-6(7)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLMPZCKCXISTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1S(=O)(=O)C2=CC=CC=C2S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20549128
Record name 1H-1lambda~6~,3lambda~6~-Benzodithiole-1,1,3,3(2H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112520-09-9
Record name 1H-1lambda~6~,3lambda~6~-Benzodithiole-1,1,3,3(2H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[1,3]dithiole 1,1,3,3-tetraoxide
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Benzo[1,3]dithiole 1,1,3,3-tetraoxide
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Benzo[1,3]dithiole 1,1,3,3-tetraoxide
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Benzo[1,3]dithiole 1,1,3,3-tetraoxide
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Q & A

Q1: What is the main application of Benzo[1,3]dithiole 1,1,3,3-tetraoxide highlighted in the research?

A: this compound, often abbreviated as BDT, and its fluorinated derivative, 2-Fluoro-1,3-benzodithiole-1,1,3,3-tetraoxide (FBDT), act as versatile reagents for introducing methyl and monofluoromethyl groups, respectively. [, , , , ] They are particularly useful in nucleophilic addition reactions with aldehydes. [, , , ]

Q2: Can you provide an example of an enantioselective reaction using this compound derivatives?

A: Yes, research demonstrates the use of FBDT in the enantioselective monofluoromethylation of aldehydes. [, ] This reaction employs a chiral bifunctional catalyst system comprised of a cinchona alkaloid-derived thiourea and a titanium complex. [, ] This catalytic system allows for the production of monofluoromethylated adducts with high enantioselectivity, reaching up to 96% ee. []

Q3: Is there any structural information available about this compound?

A: The crystal structure of a derivative, 2-(4-Methoxybenzylidene)-2H-1,3-benzodithiole 1,1,3,3-tetraoxide, has been studied. [] It crystallizes with two molecules in the asymmetric unit, revealing details about its conformation and intermolecular interactions such as π-stacking and C—H⋯O interactions. []

Q4: Beyond aldehydes, are there other substrates that this compound derivatives can react with?

A: Research indicates that 2-Fluoro-1,3-benzodithiole-1,1,3,3-tetraoxide can participate in cross-dehydrogenative coupling reactions with tetrahydroisoquinolines. [] This reaction provides a new route to synthesize α-monofluoromethyl tertiary amines. []

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